
(2R,3R)-2-Aminobutane-1,3-diol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2R,3R)-2-Aminobutane-1,3-diol hydrochloride is not directly discussed in the provided papers. However, related compounds with similar structures and functionalities are mentioned, which can provide insights into the chemical and physical properties of the compound . For instance, the synthesis of enantiomers of 4-aminobutane-1,2,3-triol is described, which shares the amino and hydroxyl functional groups, although with a different carbon skeleton . Additionally, the synthesis and structural analysis of various substituted aminobutyric acids, including those with hydrochloride forms, are discussed, which may have similarities in terms of reactivity and physical properties .
Synthesis Analysis
The synthesis of related compounds involves starting from simple sugars such as d- or l-glucose and involves a key step of converting an aldehyde to an amide . This method could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions that would lead to the desired stereochemistry and functional groups. The synthesis of substituted aminobutyric acids also provides a precedent for the synthesis of beta-substituted gamma-aminobutyric acid derivatives, which could be relevant for synthesizing the compound .
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been determined using X-ray crystallography, which allows for the absolute determination of stereochemistry . This technique could be applied to this compound to confirm its configuration and to understand the spatial arrangement of its functional groups, which is crucial for predicting its reactivity and interactions with biological molecules.
Chemical Reactions Analysis
The chemical reactions of this compound can be inferred from the reactivity of similar compounds. For example, the presence of amino and hydroxyl groups suggests that it could participate in reactions typical for amines and alcohols, such as the formation of amides, esters, and other derivatives . The hydrochloride form also indicates potential for salt formation and increased solubility in polar solvents, which could be advantageous in pharmaceutical applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be deduced from related compounds. The presence of hydroxyl and amino groups suggests that it would have hydrogen bonding capabilities, influencing its boiling point, solubility, and crystalline structure . The hydrochloride form would likely be a solid at room temperature with increased solubility in water compared to its free base form . The stereochemistry of the compound would also affect its interaction with biological systems, which is particularly relevant for pharmaceutical applications.
科学的研究の応用
Synthesis and Stereochemistry
Synthesis of Diastereoisomeric Derivatives : The compound has been used in the synthesis of various diastereoisomeric derivatives, such as 1-(2-furyl)-2-aminobutane-1,3-diols. The synthesis involved the addition of furyllithium to protected d-threoninal and d-allothreoninal, derived from d-threonine and d-allothreonine, respectively. The stereochemistry of these aminodiols derivatives was established through NMR spectroscopy and X-ray analysis (Szechner, Achmatowicz, Gałdecki, & Fruziński, 1994).
Enantiomer Synthesis : Efficient synthesis methods have been developed for enantiomers of 4-aminobutane-1,2,3-triol, using either d- or l-glucose as starting materials. This demonstrates the versatility of (2R,3R)-2-aminobutane-1,3-diol derivatives in producing various enantiomers from simple sugars (Dunlap, Drake, Ward, Salyard, & Martin, 2008).
Asymmetric Synthesis and Organic Chemistry
Application in Asymmetric Organic Synthesis : Tartrate-derived (2R,3R)-1,4-dimethoxy-1,1,4,4-tetraphenylbutane-2,3-diol, a related compound, has been used in asymmetric organic synthesis. Its utilization as a protecting group for boronic acids allows access to various diastereo- and enantiomerically pure organoboron reagents and intermediates in asymmetric synthesis (Berg, Eichenauer, & Pietruszka, 2012).
Synthesis of β-Aminoketones : The compound is involved in the synthesis of β-aminoketones, particularly in the adamantane series. This involves the Mannich reaction of certain ketones with paraformaldehyde and secondary amine hydrochlorides (Makarova, Moiseev, & Zemtsova, 2002).
Metabolic Engineering and Biotechnology
- Microbial Fermentative Processes : The compound is referenced in the context of butane-2,3-diol (2,3-BD), a chemical with various industrial applications. The microbial fermentative process for producing different stereoisomers, including (2R,3R)-2,3-BD, involves genetically modified Escherichia coli strains (Chu et al., 2015).
特性
IUPAC Name |
(2R,3R)-2-aminobutane-1,3-diol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2.ClH/c1-3(7)4(5)2-6;/h3-4,6-7H,2,5H2,1H3;1H/t3-,4-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REMZWDMWHINGKS-VKKIDBQXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CO)N)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](CO)N)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

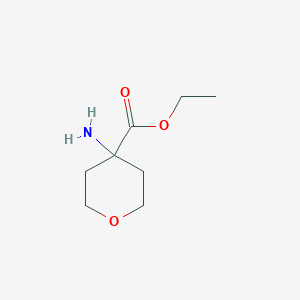
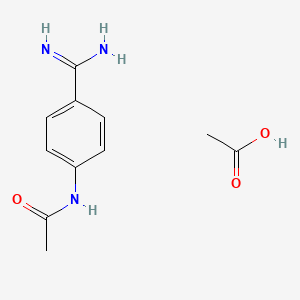
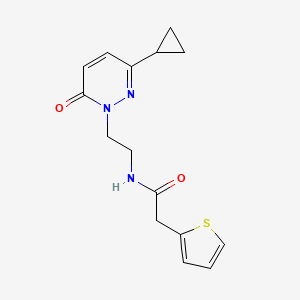
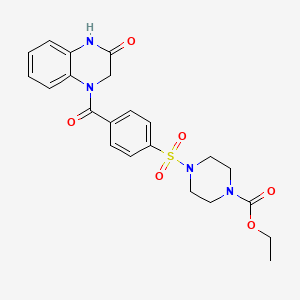
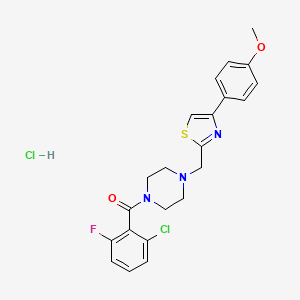
![(E)-N-[(2S,3R)-2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidin-3-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2504004.png)
![9-(4-chlorobenzyl)-5,7-dimethyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2504008.png)
![2-[[4-(dimethylsulfamoyl)benzoyl]amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2504009.png)
![(5E)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/no-structure.png)
![4-[(biphenyl-4-ylsulfonyl)amino]-N-(3-methylphenyl)benzamide](/img/structure/B2504011.png)

![N-(2,5-difluorophenyl)-2-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]butanamide](/img/structure/B2504013.png)

![N-[1-(2-Methylpropyl)pyrazol-4-yl]-N-(1,2-thiazol-5-ylmethyl)prop-2-enamide](/img/structure/B2504017.png)